

LC-MS/MS method for Vinervine detection in plasma

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Compound of Interest

Compound Name: **Vinervine**
Cat. No.: **B1233168**

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Application Note and Protocol Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of **Vinervine** in plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic and toxicokinetic studies. The method utilizes a straightforward protein precipitation for sample preparation and offers high throughput with a short run time. This document provides comprehensive experimental protocols, method validation parameters, and system conditions.

Introduction

Vinervine is a vinca alkaloid with potential therapeutic applications. To effectively evaluate its efficacy, safety, and pharmacokinetic profile, a reliable and sensitive analytical method for its quantification in biological matrices is essential. LC-MS/MS offers unparalleled selectivity and sensitivity, making it the gold standard for bioanalytical assays. This document presents a validated LC-MS/MS method for the determination of **Vinervine** in plasma, suitable for supporting preclinical and clinical drug development.

Principle

The method involves the extraction of **Vinervine** and an internal standard (IS) from a plasma matrix via protein precipitation. The resulting supernatant is injected into a liquid chromatography system for separation on a C18 reversed-phase column. The analytes are then detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The concentration of **Vinervine** is determined by the ratio of its peak area to that of the internal standard.

Materials and Reagents

- Analytes and Standards: **Vinervine** (reference standard), Gefitinib (Internal Standard - IS).
- Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water.
- Chemicals: Ammonium acetate.
- Plasma: Blank plasma from the relevant species, stored at -80°C.
- Labware: Polypropylene tubes (1.5 mL and 2.0 mL), autosampler vials.

Experimental Protocols

- Primary Stock Solutions (1 mg/mL): Weigh and dissolve an appropriate amount of **Vinervine** and Gefitinib (IS) in methanol to obtain a final concentration of 1 mg/mL. Store at -20°C.
- Working Standard Solutions: Prepare working standard solutions of **Vinervine** by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to achieve the desired concentrations for the calibration curve and quality control samples.
- Internal Standard Working Solution (100 ng/mL): Dilute the Gefitinib primary stock solution with methanol to a final concentration of 100 ng/mL.
- Calibration Curve Standards: Prepare calibration standards by spiking blank plasma with the appropriate **Vinervine** working solutions to obtain final concentrations ranging from 1 to 1000 ng/mL.
- Quality Control Samples: Prepare QC samples in blank plasma at four concentration levels:

- LLOQ (Lower Limit of Quantification): 1 ng/mL
- LQC (Low Quality Control): 3 ng/mL
- MQC (Medium Quality Control): 100 ng/mL
- HQC (High Quality Control): 800 ng/mL
- Aliquot 50 μ L of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL polypropylene tube.
- Add 150 μ L of the internal standard working solution (100 ng/mL Gefitinib in acetonitrile).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[\[1\]](#)
- Transfer 100 μ L of the supernatant to an autosampler vial.
- Inject 5 μ L of the supernatant into the LC-MS/MS system.

Caption: Workflow for Plasma Sample Preparation and LC-MS/MS Analysis.

LC-MS/MS System and Conditions

The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.

Parameter	Condition
LC System	Standard UHPLC/HPLC System
Column	C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μ L
Gradient Elution	5% B (0-0.5 min), 5-95% B (0.5-2.5 min), 95% B (2.5-3.5 min), 5% B (3.6-5.0 min)

Parameter	Condition
MS System	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temperature	500°C
IonSpray Voltage	5500 V
Curtain Gas (CUR)	35 psi
Collision Gas (CAD)	Medium
Nebulizer Gas (GS1)	50 psi
Heater Gas (GS2)	50 psi

Note: The m/z values for **Vinervine** are hypothetical and must be determined by direct infusion of the reference standard.

Analyte	Precursor Ion (Q1) m/z	Product Ion (Q3) m/z	Collision Energy (eV)	Declustering Potential (V)
Vinervine	[To be determined]	[To be determined]	[To be optimized]	[To be optimized]
Gefitinib (IS)	447.2	128.3	35	80

Method Validation Results

The method was validated according to standard bioanalytical guidelines. The following tables summarize the performance characteristics.

Parameter	Result
Calibration Range	1 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.995
LLOQ	1 ng/mL
LLOQ Precision (%RSD)	< 20%
LLOQ Accuracy (%)	80 - 120%

The intra-day and inter-day precision and accuracy were evaluated using QC samples at three concentration levels.[\[1\]](#)

QC Level	Concentration (ng/mL)	Intra-day Precision (%RSD)	Intra-day Accuracy (%)	Inter-day Precision (%RSD)	Inter-day Accuracy (%)
LQC	3	< 10%	95 - 105%	< 12%	93 - 107%
MQC	100	< 8%	97 - 103%	< 10%	96 - 104%
HQC	800	< 7%	98 - 102%	< 9%	97 - 103%

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.[\[1\]](#)[\[2\]](#)

QC Level	Concentration (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
LQC	3	85 - 95%	90 - 110%
MQC	100	88 - 98%	92 - 108%
HQC	800	90 - 100%	94 - 106%

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of **Vinervine** in plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making it well-suited for pharmacokinetic studies in a drug development setting. The method meets standard validation criteria for linearity, precision, accuracy, recovery, and matrix effect.

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